

Norcamphor: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bridged bicyclic ketone with the IUPAC name Bicyclo[2.2.1]heptan-2-one, serves as a pivotal building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][2] Its rigid, strained structure imparts unique reactivity, making it an ideal substrate for studying various chemical transformations and for the synthesis of complex molecular architectures.[3] This guide provides an in-depth overview of **norcamphor**, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and key reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores the role of **norcamphor** and its derivatives in drug discovery and development, highlighting its significance as a privileged substructure.

Physicochemical and Spectroscopic Properties

Norcamphor is a colorless to white crystalline solid with a characteristic camphor-like odor.[1] [3][4] Its bicyclic structure results in significant ring strain, influencing its chemical behavior.[3] A summary of its key physical and spectroscopic properties is provided below.

Physical Properties



The physical properties of **norcamphor** are well-documented and are essential for its handling, purification, and use in synthesis.

Property	Value	Reference
IUPAC Name	Bicyclo[2.2.1]heptan-2-one	[1]
Other Names	2-Norbornanone	[1]
CAS Number	497-38-1	[1][3][4]
Molecular Formula	C7H10O	[1][2][3]
Molar Mass	110.156 g⋅mol ⁻¹	[1]
Appearance	Colorless to white crystalline solid	[1][4]
Melting Point	93 to 96 °C	[1][4]
Boiling Point	168 to 172 °C	[1][4]
Solubility	Insoluble in water; Soluble in polar organic solvents like methanol and ethanol.	[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **norcamphor**. Key spectral data are summarized below.



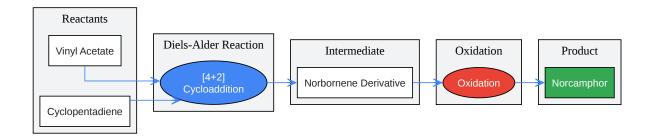
Spectroscopic Technique	Key Features and Data	Reference
¹ H NMR	Complex multiplets due to the bicyclic structure.	[5][6]
¹³ C NMR	Distinct signals for the carbonyl carbon and the seven carbons of the bicyclic system.	[5][7]
Infrared (IR) Spectroscopy	Strong absorption band for the C=O stretch, typically around 1740-1760 cm ⁻¹ .	[5][8]
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 110.	[5][9]

Synthesis of Norcamphor

The synthesis of **norcamphor** can be achieved through various routes, with the Diels-Alder reaction being a prominent and efficient method.[1]

Diels-Alder Approach

A common and historically significant synthesis involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate.[1] This [4+2] cycloaddition forms a norbornene derivative, which is then oxidized to yield **norcamphor**.[1][10][11]



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Caption: Diels-Alder synthesis of norcamphor.

Experimental Protocol: Synthesis via Diels-Alder Reaction

Materials:

- Cyclopentadiene (freshly cracked from dicyclopentadiene)
- · Vinyl acetate
- Chromic acid
- Acetic acid
- · Diethyl ether
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cracked cyclopentadiene.
- Slowly add vinyl acetate to the cyclopentadiene with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
- After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the completion of the Diels-Alder reaction.
- Cool the reaction mixture to room temperature and dissolve it in diethyl ether.
- Prepare a solution of chromic acid in acetic acid.
- Slowly add the chromic acid solution to the ethereal solution of the norbornene derivative with vigorous stirring and cooling in an ice bath.



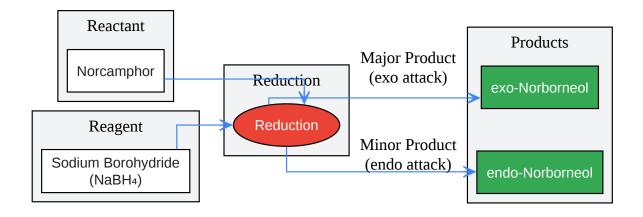
- After the addition, continue stirring for several hours at room temperature.
- Separate the ether layer and wash it with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
- Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude norcamphor can be purified by sublimation or crystallization from a suitable solvent like water.[4]

Key Reactions of Norcamphor

The strained bicyclic framework of **norcamphor** makes it a versatile substrate for a variety of chemical transformations, including reductions, oxidations, and rearrangements.

Reduction to Norborneols

The reduction of the carbonyl group in **norcamphor** yields diastereomeric alcohols, endo- and exo-norborneol. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[12] The hydride attack can occur from either the less hindered exo face or the more hindered endo face.



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Caption: Reduction of **norcamphor** to norborneols.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

- Norcamphor
- Methanol
- Sodium borohydride (NaBH₄)
- · Ice-cold water
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

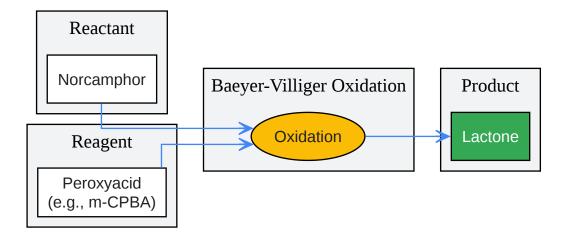
- Dissolve 100 mg of **norcamphor** in 1 mL of methanol in a small conical vial with a magnetic stir vane.[12]
- In four portions over five minutes, add 100 mg of NaBH₄ to the stirred solution.
- Attach an air condenser and gently reflux the mixture for 5 minutes.
- After cooling to room temperature, carefully add 3.5 mL of ice-cold water.[12]
- Collect the crude product by vacuum filtration and allow it to dry.[12]
- Dissolve the solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.[12]
- Transfer the solution to a small Erlenmeyer flask, rinsing the drying agent with a small amount of dichloromethane.[12]



Gently evaporate the solvent on a hot plate in a fume hood.[12]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of **norcamphor**, a cyclic ketone, with a peroxyacid (e.g., m-CPBA) or other peroxides yields a lactone.[1][13][14][15] This reaction is a powerful tool for ring expansion and the synthesis of esters and lactones.[14][15]



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